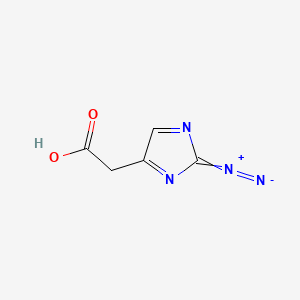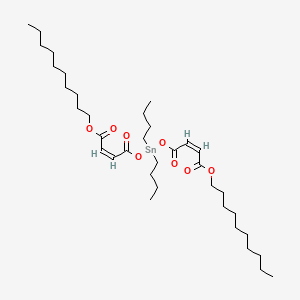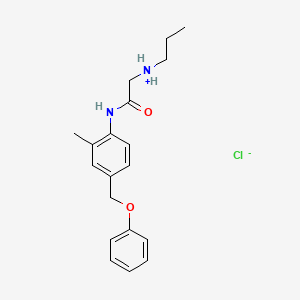![molecular formula C26H37ClN4O6S2 B13760129 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 575-52-0](/img/structure/B13760129.png)
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex chemical entity that combines two distinct molecular structures. The first part, 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, is known for its applications in pharmaceuticals, particularly as a local anesthetic. The second part, 3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of penicillin, indicating its potential use in antibiotic formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Industrial Production Methods
- Industrial production of these compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The processes are optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: This compound can undergo hydrolysis to break down into its constituent parts.
Acylation and Alkylation: It can participate in acylation and alkylation reactions to form new derivatives.
Common Reagents and Conditions
- Common reagents include thionyl chloride, acyl chlorides, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
- The major products formed from these reactions include various substituted benzoates and penicillin derivatives, each with unique pharmacological properties.
Applications De Recherche Scientifique
Chemistry
- These compounds are used as intermediates in the synthesis of more complex molecules, serving as building blocks for various chemical reactions .
Biology
- In biological research, these compounds are used to study enzyme interactions and cellular processes due to their specific binding properties .
Medicine
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is used as a local anesthetic in medical procedures.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is used in the development of antibiotics to treat bacterial infections.
Industry
Mécanisme D'action
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparaison Avec Des Composés Similaires
Similar Compounds
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is unique due to its specific chemical structure that provides a rapid onset of action and a short duration of effect.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is unique due to its resistance to β-lactamase enzymes, making it effective against β-lactamase-producing bacteria.
Propriétés
Numéro CAS |
575-52-0 |
|---|---|
Formule moléculaire |
C26H37ClN4O6S2 |
Poids moléculaire |
601.2 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19ClN2O2.C13H18N2O4S2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h5-6,9H,3-4,7-8,15H2,1-2H3;4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19) |
Clé InChI |
QTSRNJOUSLIETA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


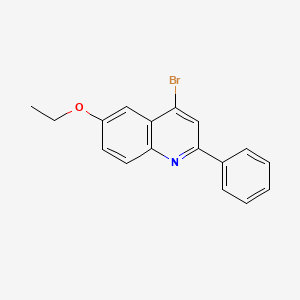
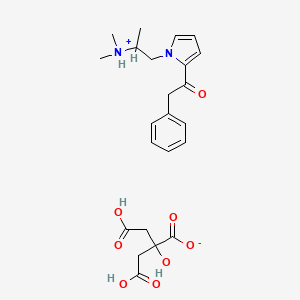

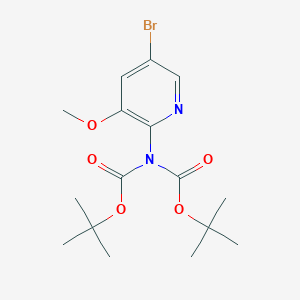


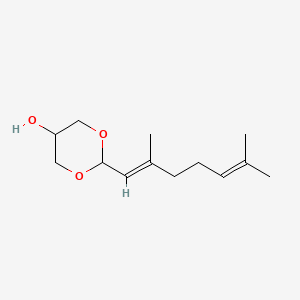
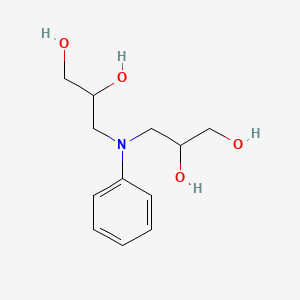

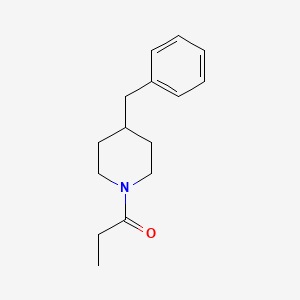
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
